molecular formula C9H5F3O3 B1611128 Oxo-(3-trifluoromethyl-phenyl)-acetic acid CAS No. 61560-95-0

Oxo-(3-trifluoromethyl-phenyl)-acetic acid

Cat. No. B1611128
CAS RN: 61560-95-0
M. Wt: 218.13 g/mol
InChI Key: APJFBBHXNCTOGI-UHFFFAOYSA-N
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Description

Oxo-(3-trifluoromethyl-phenyl)-acetic acid, also known as OXA, is a small molecule used in scientific research for a variety of purposes. OXA has been used in the study of enzyme inhibition, protein-protein interactions, and as a chemical tool to study the function of proteins. OXA is a versatile molecule that can be easily modified and has a wide range of applications in the laboratory.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) coupling . The SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Transmetalation

The compound can be involved in transmetalation , a process where formally nucleophilic organic groups are transferred from boron to palladium . This process is crucial in many metal-catalyzed cross coupling reactions .

Drug Development

The trifluoromethyl group in this compound has been found in several FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in compounds can significantly affect pharmaceutical growth .

Synthesis of Potential Drug Molecules

The compound can be used in the synthesis of potential drug molecules. For instance, the IUPAC name of sorafenib, a drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide .

Organic Chemistry Research

The compound can be used in organic chemistry research, particularly in the study of organo-fluorine chemistry . Organo-fluorine chemistry is a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors .

Agrochemicals

The compound can be used in the development of agrochemicals . Fluorine-containing compounds significantly affect the growth of agrochemicals .

Mechanism of Action

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials The presence of this group in the compound suggests that it may interact with its targets in a unique manner, possibly enhancing the compound’s reactivity or stability

Biochemical Pathways

For instance, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents, which could potentially be influenced by the trifluoromethyl group

Result of Action

The trifluoromethyl group is known to influence the properties of many pharmaceuticals and agrochemicals , suggesting that this compound could have significant effects at the molecular and cellular levels

properties

IUPAC Name

2-oxo-2-[3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJFBBHXNCTOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482993
Record name Oxo-(3-trifluoromethyl-phenyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61560-95-0
Record name α-Oxo-3-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61560-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxo-(3-trifluoromethyl-phenyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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